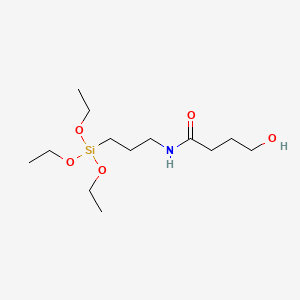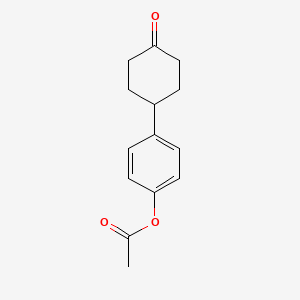
4-(4-氧代环己基)苯基乙酸酯
描述
“4-(4-Oxocyclohexyl)phenyl acetate” is a chemical compound with the molecular formula C14H16O3 . It is used in scientific research and has applications in fields such as drug synthesis, organic synthesis, and material science.
Molecular Structure Analysis
The molecular structure of “4-(4-Oxocyclohexyl)phenyl acetate” consists of 14 carbon atoms, 16 hydrogen atoms, and 3 oxygen atoms, giving it a molecular weight of 232.27 .Physical and Chemical Properties Analysis
The physical and chemical properties of “4-(4-Oxocyclohexyl)phenyl acetate” include its molecular formula (C14H16O3), molecular weight (232.27), and structure .科学研究应用
化学反应和机制
- 该化合物参与亲核取代反应,在非质子溶剂中形成乙酸酯取代产物。该反应涉及消除-加成机制,中间体为环己炔,已通过氘标记和截留得到证实。亲核加成到环己炔的反应动力学和区域选择性受环取代基和 LUMO 总体的共同影响 (Fujita 等人,2004 年).
光化学性质
- 4-(4-氧代环己基)苯基乙酸酯表现出特定光化学重排。苯基乙酸酯的研究表明,环己烷中重排的量子产率与辐照时间、温度和某些猝灭剂的存在无关。这表明一种稳定的光化学行为,这对光动力疗法和光化学的应用至关重要 (Shizuka 等人,1969 年)。
生物系统中的结合特性
- 使用荧光光谱、圆二色性和分子建模研究了该化合物的硫代半碳腙衍生物与人血清白蛋白 (HSA) 的结合动力学。这些研究对于理解药物的药代动力学机制至关重要,并可应用于开发新的治疗剂 (Karthikeyan 等人,2016 年)。
工业和环境应用
- 4-溴苯基乙酸酯(一种相关化合物)可以使用选择性吸附到 ZSM-5 和丙酮解吸从工业残留物中有效分离。这一发现对于废物管理和环境保护具有重要意义,表明在工业净化过程中具有潜在的应用 (Smith 等人,1997 年)。
安全和危害
“4-(4-Oxocyclohexyl)phenyl acetate” is classified as having acute oral toxicity (Category 4) according to the OSHA Hazard Communication Standard (29 CFR 1910) . It is recommended to handle this compound with appropriate safety measures, including wearing protective equipment and ensuring good ventilation .
属性
IUPAC Name |
[4-(4-oxocyclohexyl)phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-10(15)17-14-8-4-12(5-9-14)11-2-6-13(16)7-3-11/h4-5,8-9,11H,2-3,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMNPGEXBLBNKAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2CCC(=O)CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Potassium Bicyclo[2.2.1]heptan-2-yltrifluoroborate](/img/structure/B3105911.png)


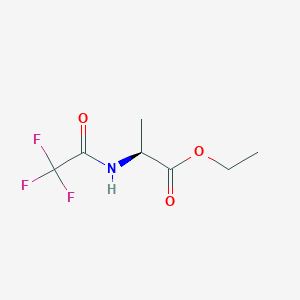

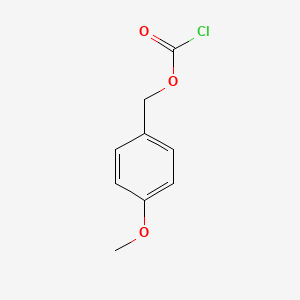

![2-[(2-Amino-6-chlorophenyl)disulfanyl]-3-chloroaniline](/img/structure/B3105981.png)
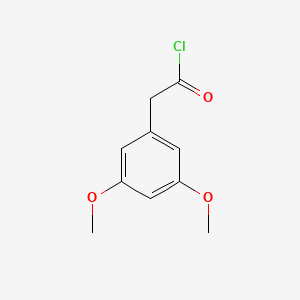

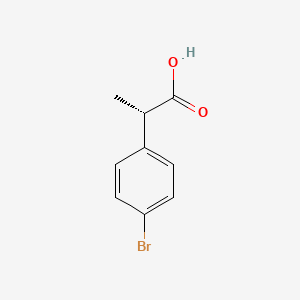
![N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B3106000.png)
